N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide
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Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity
Research into carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures has shown varying cytotoxic activities against cancer cell lines, depending on the position of the side chain within the compound's structure. Some derivatives exhibited significant cytotoxicity, suggesting potential for anticancer applications (Deady et al., 2000). Similar studies on isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives highlighted their antitumor activity, with some compounds showing optimum antineoplastic activity in mice models of leukemia (Liu et al., 1995).
Antimicrobial and Antioxidant Properties
A study synthesized and evaluated a series of quinazolinone and thiazolidinone compounds for their antimicrobial and antioxidant activities. Certain compounds exhibited potent antimicrobial activity against bacteria and fungi, along with promising antioxidant properties (Desai et al., 2011). This indicates the compound's potential in the development of new antimicrobial and antioxidant agents.
Chemical Synthesis Methodologies
Innovative synthesis methods for structurally important compounds, including isoxazolidine and oxazinane-fused isoquinolin-1(2H)-ones, have been developed. These methods utilize Cu-catalyzed aerobic oxidative radical cascade annulations, featuring air as an oxidant and demonstrating broad substrate scope and high atom economy (Chen et al., 2018). Such methodologies are crucial for the efficient and environmentally friendly synthesis of complex organic compounds.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-10-8-13(21-24-10)16-20-14(25-22-16)9-19-17(23)15-12-5-3-2-4-11(12)6-7-18-15/h2-8H,9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAOXAYUQLQBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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